molecular formula C23H23NO B12896702 7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one CAS No. 130716-55-1

7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one

Cat. No.: B12896702
CAS No.: 130716-55-1
M. Wt: 329.4 g/mol
InChI Key: DCKQOTCYLKBLLM-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes two phenyl groups and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one is unique due to its specific tetrahydroquinoline core and the presence of two phenyl groups

Properties

130716-55-1

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

7,7-dimethyl-2,4-diphenyl-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C23H23NO/c1-23(2)14-20-22(21(25)15-23)18(16-9-5-3-6-10-16)13-19(24-20)17-11-7-4-8-12-17/h3-13,18,24H,14-15H2,1-2H3

InChI Key

DCKQOTCYLKBLLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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